2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a pyridazinone core substituted with a benzenesulfonyl group and an oxolan-2-ylmethyl acetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The pyridazinone core may also play a role in binding to specific proteins or nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide
- 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Uniqueness
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl acetamide side chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-15(18-11-13-5-4-10-25-13)12-20-17(22)9-8-16(19-20)26(23,24)14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVMYWYNXSBTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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